(Z)-3-methylpent-2-enoic acid

Catalog No.
S678731
CAS No.
3675-21-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-methylpent-2-enoic acid

CAS Number

3675-21-6

Product Name

(Z)-3-methylpent-2-enoic acid

IUPAC Name

(Z)-3-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-

InChI Key

RSFQOQOSOMBPEJ-PLNGDYQASA-N

SMILES

CCC(=CC(=O)O)C

Canonical SMILES

CCC(=CC(=O)O)C

Isomeric SMILES

CC/C(=C\C(=O)O)/C

As a Reference Standard

(Z)-3-methylpent-2-enoic acid serves as a reference standard in analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography (GC) [, ]. These techniques are used to identify and quantify unknown compounds in various samples, and reference standards with known properties are crucial for accurate analysis.

(Z)-3-methylpent-2-enoic acid, also known by its Chemical Abstracts Service (CAS) number 3675-21-6, is an organic compound with the molecular formula C₆H₁₀O₂. This compound features a double bond between the second and third carbon atoms in its chain, along with a methyl group at the third position. The structural formula can be represented as follows:

text
CH3 |CH3-C=CH-COOH

This compound is characterized by its unsaturated nature and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its physical properties include a boiling point of approximately 207.6 °C and a density of 0.987 g/cm³ .

Typical for unsaturated carboxylic acids. Notable reactions include:

  • Esterification: This reaction occurs when (Z)-3-methylpent-2-enoic acid reacts with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogenation: The double bond in (Z)-3-methylpent-2-enoic acid can be hydrogenated to yield saturated fatty acids.
  • Addition Reactions: The double bond can also undergo electrophilic addition reactions, where reagents such as bromine or hydrogen halides add across the double bond.

These reactions make (Z)-3-methylpent-2-enoic acid a versatile intermediate in organic synthesis.

(Z)-3-methylpent-2-enoic acid can be synthesized through several methods:

  • Alkylation Reactions: Starting from simpler alkenes or alkynes, alkylation can introduce the necessary methyl group and double bond.
  • Isomerization: Isomerization of related compounds such as (E)-3-methylpent-2-enoic acid can yield (Z)-3-methylpent-2-enoic acid under specific conditions.
  • Synthetic Routes Using Catalysts: Various catalytic processes can facilitate the formation of this compound from more complex organic substrates .

(Z)-3-methylpent-2-enoic acid finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its unique structure, it may be utilized in the food industry for flavor enhancement.

Several compounds share structural similarities with (Z)-3-methylpent-2-enoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methylpent-2-enoic acid16957-70-31.00
2-Methyl-3-phenylenoic acid1199-77-50.84
4-Methylhexanoic acid623-43-80.81
6-Methylheptanoic acid6370-59-60.90

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of (Z)-3-methylpent-2-enoic acid lies in its specific configuration and functional properties that distinguish it from other similar compounds.

XLogP3

1.7

Other CAS

3675-21-6

Wikipedia

(Z)-3-methylpent-2-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023

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